molecular formula C22H17N3O4 B2393416 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1334374-17-2

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2393416
CAS RN: 1334374-17-2
M. Wt: 387.395
InChI Key: ZHMLQWAWOSIFTF-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide derivatives have been synthesized, with various biological properties being evaluated. These compounds were prepared using ethyl 2-oxo2H-chromene-3-carboxylate as a key intermediate, demonstrating potential antibacterial activity against multiple bacteria including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Crystal Structure Analysis

Research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related derivatives, which are closely related to the compound of interest, has provided insight into their crystal structures and how these structures vary with substitution and solvation. These studies contribute to understanding the molecular conformation and potential reactivity or binding properties of such compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Antiproliferative Activities and Molecular Docking

Some derivatives of the compound, specifically pyrimidine-piperazine-chromene and -quinoline conjugates, have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies have provided insights into their potential mechanisms of action, highlighting the importance of the chromene and quinoline moieties when attached to pyrimide and piperazine moieties for enhancing anti-proliferative activities (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, M. Hassan, 2017).

Applications in Polymer Synthesis

Research into aromatic polyamides with coumarin chromophores, which relate to the core structure of the specified compound, has explored their synthesis and properties. These polymers, characterized by photosensitive coumarin pendent groups, have demonstrated potential applications due to their good thermal properties and ability to undergo crosslinking under UV illumination. Such materials could have implications for the development of novel materials with specific optical or mechanical properties (M. Nechifor, 2009).

Pharmacological Effects

Further studies have investigated heterocyclic compounds containing the coumarin ring for their pharmacological effects. These studies have included the synthesis of pyridopyrimidine and pyridopyridine derivatives and their evaluation for cytotoxicity against breast carcinoma cell lines. This research adds to the understanding of the potential medicinal applications of compounds within this chemical space (R. Fikry, N. Ismail, M. El-Garby, Enaiat M. Kamel, A. Deeb, 2015).

properties

IUPAC Name

2-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c26-20-13-18(15-6-2-1-3-7-15)24-14-25(20)11-10-23-21(27)17-12-16-8-4-5-9-19(16)29-22(17)28/h1-9,12-14H,10-11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMLQWAWOSIFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

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